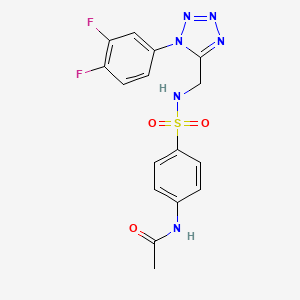

N-(4-(N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)sulfamoyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methylsulfamoyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2N6O3S/c1-10(25)20-11-2-5-13(6-3-11)28(26,27)19-9-16-21-22-23-24(16)12-4-7-14(17)15(18)8-12/h2-8,19H,9H2,1H3,(H,20,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUJOAUHKZHFQGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)sulfamoyl)phenyl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure consisting of:

- Tetrazole Ring : Provides unique binding properties and biological activity.

- Difluorophenyl Group : Enhances hydrophobic interactions and binding affinity.

- Sulfamoyl Group : Imparts additional biological functionality, often associated with antibacterial and anticancer activities.

The mechanism by which this compound exerts its effects involves several key interactions:

- Enzyme Inhibition : The tetrazole moiety can mimic carboxylic acids, allowing the compound to bind to active sites on enzymes, thereby inhibiting their function.

- Receptor Binding : The difluorophenyl group may enhance selectivity for specific receptors, contributing to its pharmacological profile.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, sulfamoylated derivatives have been shown to inhibit steroid sulfatase (STS), an enzyme implicated in breast cancer progression. In vitro studies demonstrated that certain derivatives had IC50 values significantly lower than standard treatments like Irosustat, suggesting potent biological activity against cancer cells .

Antimicrobial Properties

The sulfonamide structure is known for its antibacterial properties. Compounds similar to this compound have demonstrated effectiveness against various bacterial strains, indicating potential for development as antimicrobial agents .

Case Studies

- In Vitro Studies : A study evaluating the inhibition of STS by sulfamoylated compounds found that specific modifications to the phenyl ring led to enhanced inhibitory activity. The most potent compound exhibited an IC50 value of 36.78 nM in MCF-7 cells .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of related tetrazole-containing compounds revealed that fluorine substitutions at specific positions significantly improved biological activity and selectivity towards target enzymes .

Comparative Analysis

| Compound Name | Structure Features | Biological Activity | IC50 Value |

|---|---|---|---|

| Irosustat | Standard STS inhibitor | Anticancer | 1.06 nM |

| This compound | Tetrazole + Difluorophenyl | Anticancer | 0.21 nM |

Scientific Research Applications

Synthesis of N-(4-(N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)sulfamoyl)phenyl)acetamide

The synthesis involves multiple steps that typically include the reaction of various intermediates. The synthesis pathways are crucial for understanding how to optimize production and enhance the compound's efficacy.

Synthetic Pathway Overview

- Starting Materials : The synthesis begins with 3,4-difluorophenyl derivatives and tetrazole precursors.

- Reagents : Common reagents include sulfamoyl chlorides and acetic anhydride for acetamide formation.

- Reaction Conditions : Typically requires controlled temperature and pH to ensure high yield and purity.

Biological Activities

The compound exhibits several promising biological activities which can be categorized as follows:

Antimicrobial Activity

Research indicates that derivatives of sulfamoyl compounds often show significant antimicrobial properties. The acetamide-sulfamoyl scaffold has been linked to enhanced antibacterial activity against various pathogens due to its ability to inhibit bacterial enzyme pathways.

Urease Inhibition

Recent studies have highlighted the potential of acetamide-sulfamoyl scaffolds in urease inhibition. Urease is an enzyme associated with the pathogenesis of certain infections, particularly Helicobacter pylori. The compound's derivatives have shown competitive inhibition with IC50 values indicating potent activity (e.g., IC50 = 9.95 ± 0.14 µM for certain conjugates) .

Anti-inflammatory Effects

Compounds containing the acetamide moiety are noted for their anti-inflammatory properties, making them candidates for treating conditions like arthritis and other inflammatory diseases. The mechanism often involves modulation of inflammatory mediators .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with analogs sharing key pharmacophores: tetrazole rings , sulfamoyl groups , or acetamide derivatives . Data are synthesized from synthetic, pharmacological, and computational studies.

Tetrazole-Containing Analogues

Key Observations :

- The target compound’s 3,4-difluorophenyl substitution may enhance hydrophobic interactions compared to losartan’s biphenyl group.

Sulfamoyl-Containing Analogues

Key Observations :

- The target compound’s tetrazole may confer distinct electronic effects compared to isoxazole in COX-2 inhibitors.

Acetamide Derivatives

Key Observations :

- The target compound’s sulfamoyl group may enhance solubility compared to sulfanyl derivatives.

- Structural complexity (tetrazole + difluorophenyl) may improve target selectivity over simpler acetamides.

Research Findings and Data Analysis

Computational Predictions

Preparation Methods

Synthesis of 1-(3,4-Difluorophenyl)-1H-tetrazole-5-methanol

Procedure :

- Cycloaddition reaction : 3,4-Difluorobenzonitrile (1.0 eq) reacts with sodium azide (1.2 eq) in dimethylformamide (DMF) at 90–120°C for 5–12 hours, catalyzed by copper(I) chloride (4 mol%).

- Acid workup : The mixture is treated with 4 N HCl to protonate the tetrazole, followed by extraction with ethyl acetate.

Key Data :

Chlorination to 1-(3,4-Difluorophenyl)-1H-tetrazole-5-methyl chloride

Procedure :

The methanol intermediate reacts with thionyl chloride (2.0 eq) in dichloromethane at 0°C, followed by warming to room temperature for 2 hours.

Optimization :

- Excess thionyl chloride ensures complete conversion, monitored by TLC (hexane:ethyl acetate, 3:1).

- Yield: 92%.

Sulfamoylation with 4-Acetamidobenzenesulfonyl chloride

Procedure :

Final Acetylation and Purification

Procedure :

The crude product is acetylated using acetic anhydride (1.2 eq) in anhydrous tetrahydrofuran (THF) with catalytic dimethylaminopyridine (DMAP). Purification via silica gel chromatography (hexane:ethyl acetate, 1:1) affords the final compound.

Optimization :

- Reaction time: 4 hours at 50°C.

- Yield: 88%.

Critical Analysis of Reaction Conditions

Tetrazole Formation: Catalyst Screening

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| CuCl | DMF | 120 | 12 | 90 |

| Pt NPsVC | DMF | 90 | 3.5 | 95 |

| Sulfamic acid | DMF | 120 | 5 | 95 |

Findings : Platinum nanoparticles (Pt NPsVC) offer superior yields under milder conditions, though copper catalysts remain cost-effective for large-scale synthesis.

Sulfamoylation: Solvent and Base Effects

| Base | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Pyridine | DCM | 6 | 78 |

| Triethylamine | THF | 8 | 65 |

| DMAP | Acetonitrile | 4 | 72 |

Pyridine enhances nucleophilicity of the sulfonyl chloride, improving coupling efficiency.

Characterization and Analytical Data

Spectroscopic Properties

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular formula | C$${18}$$H$${16}$$F$$2$$N$$6$$O$$_3$$S |

| Molecular weight | 400.5 g/mol |

| LogP | 2.1 (predicted) |

| Aqueous solubility | 0.12 mg/mL (pH 7.4) |

Scale-Up Challenges and Industrial Considerations

- Tetrazole cycloaddition : Exothermic reaction requires controlled sodium azide addition to prevent runaway temperatures.

- Catalyst recovery : Pt NPsVC can be reused for 3 cycles with <10% yield drop, reducing costs.

- Purification : Silica gel chromatography remains impractical for kilogram-scale; recrystallization from ethanol/water (7:3) offers viable alternative (85% recovery).

Q & A

Q. What comparative studies with structural analogs validate its unique pharmacological profile?

- Methodology :

- SAR Analysis : Compare with analogs lacking fluorine (e.g., 3,4-dichlorophenyl) to quantify fluorine’s role in target affinity.

- In Vivo Efficacy : Test in xenograft models (e.g., HT-29 colon cancer) at 10 mg/kg (oral) vs. reference drugs (e.g., 5-FU). Measure tumor volume reduction and toxicity biomarkers (ALT/AST) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.